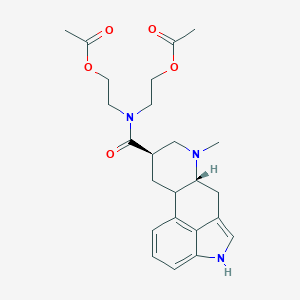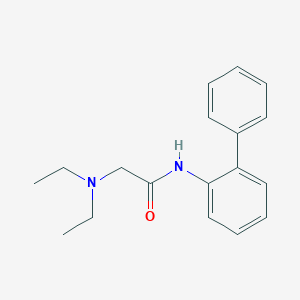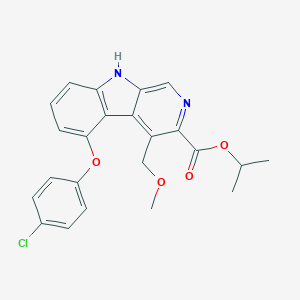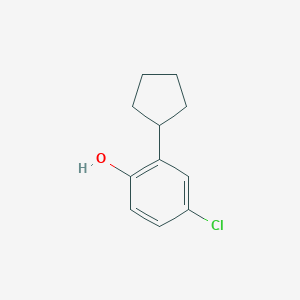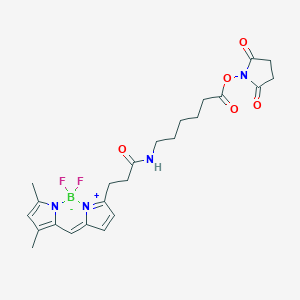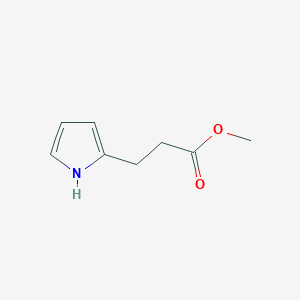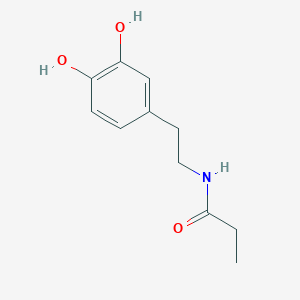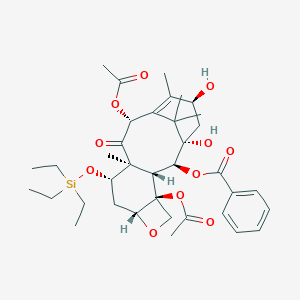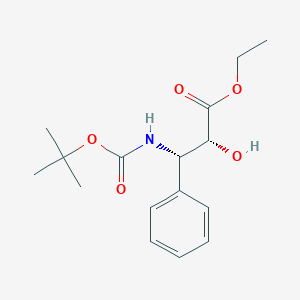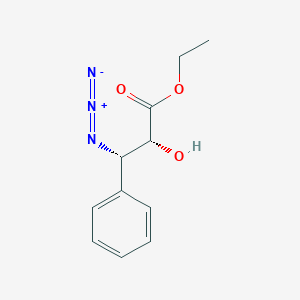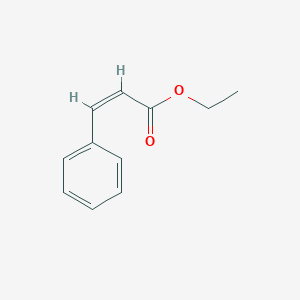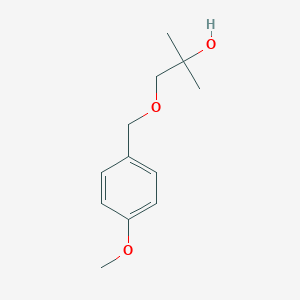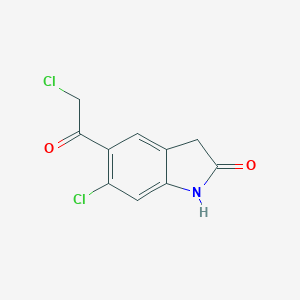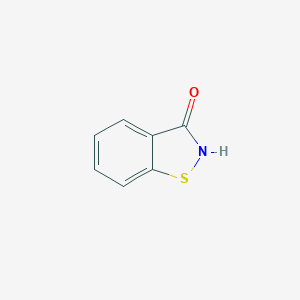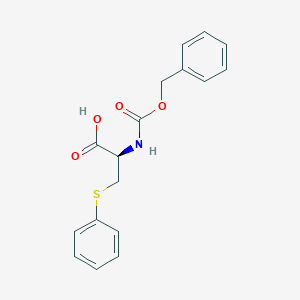
CBZ-S-Phenyl-L-Cysteine
Übersicht
Beschreibung
CBZ-S-Phenyl-L-Cysteine is a compound with the molecular formula C17H17NO4S . It has a molecular weight of 331.4 g/mol . The IUPAC name for this compound is (2R)-2-(phenylmethoxycarbonylamino)-3-phenylsulfanylpropanoic acid .
Synthesis Analysis
A large-scale synthesis of N-CBZ-(S-Phenyl)-L-Cysteine has been reported .
Molecular Structure Analysis
The molecular structure of CBZ-S-Phenyl-L-Cysteine consists of a benzyl group attached to a carbonyl group, which is connected to an amino group. This amino group is linked to a carbon atom, which is connected to a sulfur atom and a phenyl group .
Physical And Chemical Properties Analysis
CBZ-S-Phenyl-L-Cysteine is a white to light yellow crystal powder . It has a molecular weight of 331.39 g/mol .
Wissenschaftliche Forschungsanwendungen
Application in Antiretroviral Therapy
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry and Antiretroviral Therapy .
Comprehensive and Detailed Summary of the Application
S-Phenyl-L-cysteine, which can be derived from CBZ-S-Phenyl-L-Cysteine, is regarded as having potential applicability as an antiretroviral/protease inhibitor for human immunodeficiency virus (HIV) . It exhibits the dual advantages of showing long-term effects and having a chemical configuration that is comparable to the anti-AIDS drug nelfinavir .
Detailed Description of the Methods of Application or Experimental Procedures
The chemoenzymatic method used a four-step reaction sequence. The process started with the reaction of magnesium and bromobenzene, followed by a Grignard reaction, and then hydrolysis and enzymatic synthesis using tryptophan synthase . Through this approach, S-phenyl-L-cysteine was chemoenzymatically synthesized using tryptophan synthase from thiophenol and L-serine as the starting material .
Thorough Summary of the Results or Outcomes Obtained
High-purity, optically active S-phenyl-L-cysteine was efficiently and inexpensively obtained in a total yield of 81.3% (>99.9% purity) . The possibility that S-phenyl-L-cysteine can, like nelfinavir, act as an effective suppressant of HIV protease , has increased the importance of developing more tractable approaches for producing these chemical compounds .
Application in Peptide and Protein Science
Specific Scientific Field
This application falls under the field of Peptide and Protein Science .
Comprehensive and Detailed Summary of the Application
Cysteine protecting groups, such as CBZ-S-Phenyl-L-Cysteine, have enabled a vast array of peptide and protein chemistry over the last several decades . Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .
Detailed Description of the Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures vary widely depending on the specific peptide or protein being synthesized . However, the general process involves the use of cysteine protecting groups during the synthesis of peptides or proteins to prevent unwanted reactions. These protecting groups are then removed (deprotected) at a later stage to allow the desired reactions to occur .
Thorough Summary of the Results or Outcomes Obtained
The use of cysteine protecting groups has greatly expanded the possibilities for peptide and protein synthesis . It has enabled the creation of complex disulfide-rich peptides, the semisynthesis of proteins, and the labelling of peptides and proteins in vitro and in vivo .
Safety And Hazards
CBZ-S-Phenyl-L-Cysteine is intended for research and development use only. It is not recommended for medicinal, household, or other uses . In case of accidental ingestion or contact, appropriate safety measures should be taken, such as rinsing the mouth with water, washing the skin with soap and water, and flushing the eyes with water .
Eigenschaften
IUPAC Name |
(2R)-2-(phenylmethoxycarbonylamino)-3-phenylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c19-16(20)15(12-23-14-9-5-2-6-10-14)18-17(21)22-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,21)(H,19,20)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBOGFMUFMJWEP-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CSC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CBZ-S-Phenyl-L-Cysteine | |
CAS RN |
159453-24-4 | |
| Record name | S-Phenyl-N-[(phenylmethoxy)carbonyl]-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159453-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

